molecular formula C13H15NO3S B13804548 (2-sulfanylcyclopentyl) N-benzoylcarbamate CAS No. 7621-74-1

(2-sulfanylcyclopentyl) N-benzoylcarbamate

Cat. No.: B13804548
CAS No.: 7621-74-1
M. Wt: 265.33 g/mol
InChI Key: DJHXJAOLUCERPV-UHFFFAOYSA-N
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Description

(2-sulfanylcyclopentyl) N-benzoylcarbamate is a chemical compound with the molecular formula C13H15NO3S It is characterized by the presence of a sulfanyl group attached to a cyclopentyl ring, which is further connected to an N-benzoylcarbamate moiety

Preparation Methods

The synthesis of (2-sulfanylcyclopentyl) N-benzoylcarbamate typically involves the reaction of cyclopentylamine with benzoyl isocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(2-sulfanylcyclopentyl) N-benzoylcarbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(2-sulfanylcyclopentyl) N-benzoylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-sulfanylcyclopentyl) N-benzoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The sulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

(2-sulfanylcyclopentyl) N-benzoylcarbamate can be compared with other similar compounds, such as:

    (2-sulfanylcyclopentyl) N-phenylcarbamate: Similar structure but with a phenyl group instead of a benzoyl group.

    (2-sulfanylcyclopentyl) N-acetylcarbamate: Contains an acetyl group instead of a benzoyl group.

    (2-sulfanylcyclopentyl) N-methylcarbamate: Features a methyl group in place of the benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7621-74-1

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

(2-sulfanylcyclopentyl) N-benzoylcarbamate

InChI

InChI=1S/C13H15NO3S/c15-12(9-5-2-1-3-6-9)14-13(16)17-10-7-4-8-11(10)18/h1-3,5-6,10-11,18H,4,7-8H2,(H,14,15,16)

InChI Key

DJHXJAOLUCERPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)S)OC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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